5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile
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Overview
Description
5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile is a heterocyclic compound with the molecular formula C9H6BrN3S and a molecular weight of 268.13 g/mol This compound is characterized by the presence of a thieno[2,3-c]pyridazine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 3,4-dimethylthiophene followed by cyclization with hydrazine derivatives to form the thieno[2,3-c]pyridazine core. . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the carbonitrile group to amines or other functional groups.
Cyclization Reactions: The thieno[2,3-c]pyridazine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its unique structure allows for interactions with specific biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the bromine and carbonitrile groups allows the compound to bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile can be compared with other similar compounds such as:
Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate: This compound has an ester group instead of a carbonitrile group, which may affect its reactivity and applications.
5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide: The presence of a carboxamide group can influence its biological activity and solubility properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonitrile group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6BrN3S |
---|---|
Molecular Weight |
268.14 g/mol |
IUPAC Name |
5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile |
InChI |
InChI=1S/C9H6BrN3S/c1-4-5(2)12-13-9-7(4)8(10)6(3-11)14-9/h1-2H3 |
InChI Key |
XBJZGUYZJLZGIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC2=C1C(=C(S2)C#N)Br)C |
Origin of Product |
United States |
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